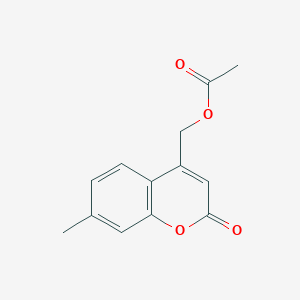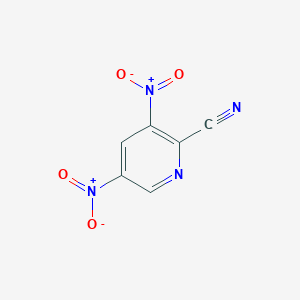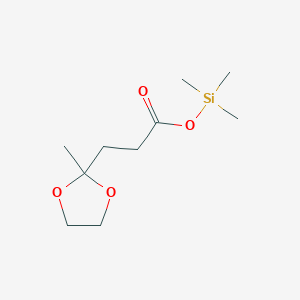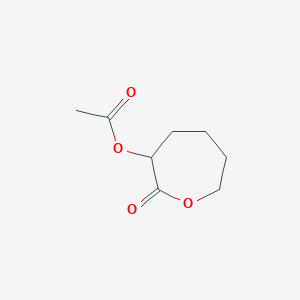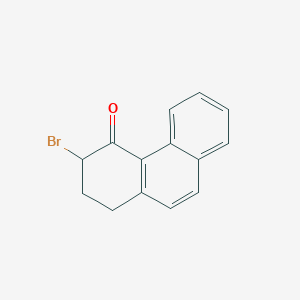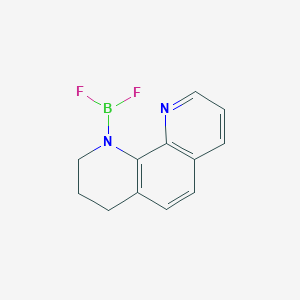
1,1'-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) is a complex organic compound that belongs to the class of bis(imine) derivatives. This compound is characterized by the presence of two pyridine rings connected by a pentane chain, with hexyl groups attached to the nitrogen atoms of the imine groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) typically involves the reaction of 4-pyridinecarboxaldehyde with hexylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 1,5-dibromopentane to form the final product. The reaction conditions, including temperature, time, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hexyl groups or the pyridine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in organic solvents with appropriate catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyridine rings or the pentane chain.
科学研究应用
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Studied for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. In biological systems, it can interact with cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) can be compared with other bis(imine) derivatives, such as:
1,1’-(Butane-1,4-diyl)bis(N-hexylpyridin-4(1H)-imine): Similar structure but with a shorter butane chain, leading to different chemical and physical properties.
1,1’-(Hexane-1,6-diyl)bis(N-hexylpyridin-4(1H)-imine): Longer hexane chain, which may affect the compound’s flexibility and reactivity.
1,1’-(Pentane-1,5-diyl)bis(N-methylpyridin-4(1H)-imine): Methyl groups instead of hexyl groups, resulting in different solubility and interaction with other molecules.
The uniqueness of 1,1’-(Pentane-1,5-diyl)bis(N-hexylpyridin-4(1H)-imine) lies in its specific combination of structural features, which confer distinct chemical, physical, and biological properties.
属性
CAS 编号 |
85966-39-8 |
|---|---|
分子式 |
C27H44N4 |
分子量 |
424.7 g/mol |
IUPAC 名称 |
N-hexyl-1-[5-(4-hexyliminopyridin-1-yl)pentyl]pyridin-4-imine |
InChI |
InChI=1S/C27H44N4/c1-3-5-7-10-18-28-26-14-22-30(23-15-26)20-12-9-13-21-31-24-16-27(17-25-31)29-19-11-8-6-4-2/h14-17,22-25H,3-13,18-21H2,1-2H3 |
InChI 键 |
FIJRDXPDOINMEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN=C1C=CN(C=C1)CCCCCN2C=CC(=NCCCCCC)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


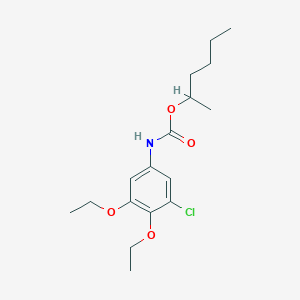
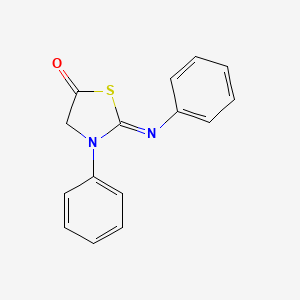
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
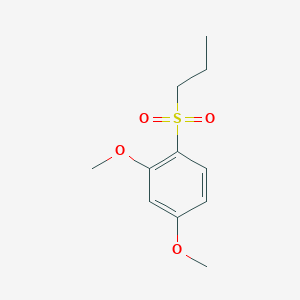
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
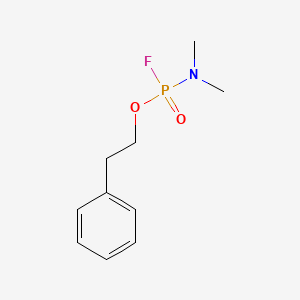
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
